molecular formula C2H4N4 B13817086 (3,5-13C2,215N)1H-1,2,4-triazol-5-(15N)amine

(3,5-13C2,215N)1H-1,2,4-triazol-5-(15N)amine

Cat. No.: B13817086
M. Wt: 88.053 g/mol
InChI Key: KLSJWNVTNUYHDU-SAXDBNRNSA-N
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Description

Amitrole-13C2,15N2 is a stable isotope-labeled compound of amitrole, a triazole herbicide. This compound is used primarily in scientific research for tracing and analytical purposes. The stable isotopes carbon-13 and nitrogen-15 are incorporated into the molecular structure, making it useful for various analytical techniques, including mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amitrole-13C2,15N2 involves the reaction of aminoguanidine with formic acid. This method was first reported by J. Thiele and W. Manchot in 1898 . The reaction conditions typically involve heating the reactants to facilitate the formation of the triazole ring. The isotopic labeling is achieved by using carbon-13 and nitrogen-15 enriched precursors.

Industrial Production Methods

Industrial production of amitrole-13C2,15N2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Amitrole-13C2,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in analytical chemistry and environmental testing.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate can oxidize amitrole-13C2,15N2.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole derivatives, while reduction can yield amine-substituted triazoles.

Scientific Research Applications

Amitrole-13C2,15N2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Amitrole: The non-labeled version of amitrole, used widely as a herbicide.

    3-Amino-1,2,4-triazole: A structural analog with similar herbicidal properties.

    1H-1,2,4-Triazol-3-amine: Another triazole compound with comparable chemical behavior.

Uniqueness

Amitrole-13C2,15N2 is unique due to its isotopic labeling, which allows for precise analytical measurements and tracing studies. This makes it particularly valuable in research settings where accurate quantification and tracking of chemical transformations are required .

Properties

Molecular Formula

C2H4N4

Molecular Weight

88.053 g/mol

IUPAC Name

(3,5-13C2,215N)1H-1,2,4-triazol-5-(15N)amine

InChI

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,2+1,3+1,5+1

InChI Key

KLSJWNVTNUYHDU-SAXDBNRNSA-N

Isomeric SMILES

[13CH]1=[15N]N[13C](=N1)[15NH2]

Canonical SMILES

C1=NNC(=N1)N

Origin of Product

United States

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